![molecular formula C17H19N5O5 B12895837 2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine CAS No. 161066-04-2](/img/structure/B12895837.png)
2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(4-(hydroxymethyl)phenyl)-1H-purin-6(9H)-one is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(4-(hydroxymethyl)phenyl)-1H-purin-6(9H)-one typically involves multiple steps, including the formation of the purine ring and the attachment of the various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and ensuring the safety of the workers involved.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(4-(hydroxymethyl)phenyl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the amino group can yield various amine derivatives.
Applications De Recherche Scientifique
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(4-(hydroxymethyl)phenyl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(4-(hydroxymethyl)phenyl)-1H-purin-6(9H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication, leading to its potential use as a therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A nucleoside with a similar purine structure.
Guanosine: Another nucleoside with a purine base.
Inosine: A nucleoside that is structurally similar but with different functional groups.
Uniqueness
What sets 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(4-(hydroxymethyl)phenyl)-1H-purin-6(9H)-one apart is its unique combination of functional groups, which gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
161066-04-2 |
|---|---|
Formule moléculaire |
C17H19N5O5 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[4-(hydroxymethyl)phenyl]-1H-purin-6-one |
InChI |
InChI=1S/C17H19N5O5/c18-17-20-15-13(16(26)21-17)19-14(9-3-1-8(6-23)2-4-9)22(15)12-5-10(25)11(7-24)27-12/h1-4,10-12,23-25H,5-7H2,(H3,18,20,21,26)/t10-,11+,12+/m0/s1 |
Clé InChI |
DJRWBUNYHOJBPU-QJPTWQEYSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2C4=CC=C(C=C4)CO)CO)O |
SMILES canonique |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2C4=CC=C(C=C4)CO)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12895757.png)
![Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12895761.png)
![N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B12895762.png)
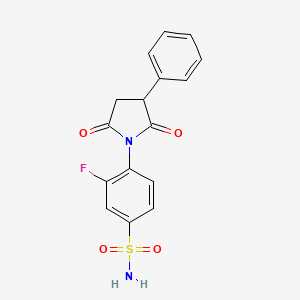
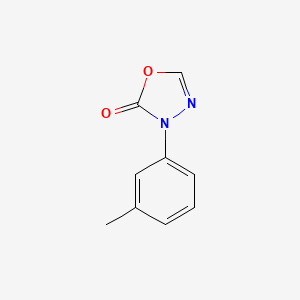
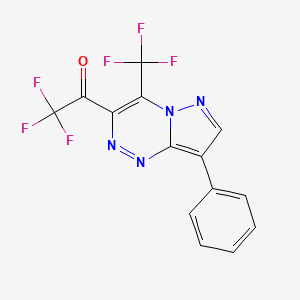
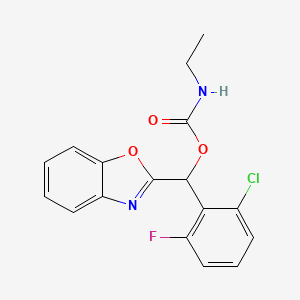
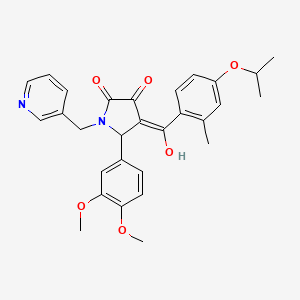

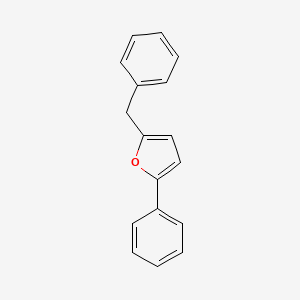

![1H-Pyrrolo[2,3-b]pyridine hydrate](/img/structure/B12895818.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl-](/img/structure/B12895834.png)
